3-Methyl-3-benzyldiaziridine
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Overview
Description
3-Benzyl-3-methyldiaziridine is an organic compound with the molecular formula C9H12N2 It belongs to the class of diaziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzyl-3-methyldiaziridine can be synthesized through the reaction of benzylamine with methyl ketone in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like chloroform at low temperatures (0°C) to ensure the formation of the desired diaziridine ring .
Industrial Production Methods
While specific industrial production methods for 3-Benzyl-3-methyldiaziridine are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthesis would depend on optimizing reaction conditions and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-methyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted diaziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Diazirine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted diaziridines with various functional groups.
Scientific Research Applications
3-Benzyl-3-methyldiaziridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific properties, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-methyldiaziridine involves its ability to undergo ring-opening reactions. The strained three-membered ring is highly reactive and can interact with various nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is exploited in synthetic chemistry to create diverse molecular architectures .
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-Trimethyldiaziridine
- 1-Isopropyl-3,3-dimethyldiaziridine
- 1-Methylspiro[diaziridine-3,1′-cyclopentane]
- 1-Benzyl-3,3-dimethyldiaziridine
- 3-Benzyl-1,3-dimethyldiaziridine
- 3,3-Dibenzyl-1-methyldiaziridine
Uniqueness
3-Benzyl-3-methyldiaziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other diaziridines.
Properties
CAS No. |
53451-94-8 |
---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-benzyl-3-methyldiaziridine |
InChI |
InChI=1S/C9H12N2/c1-9(10-11-9)7-8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3 |
InChI Key |
IIJCZLPCOKKLER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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